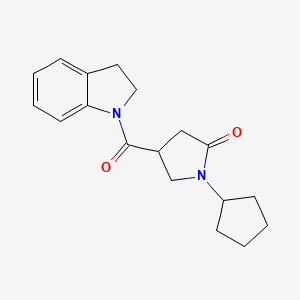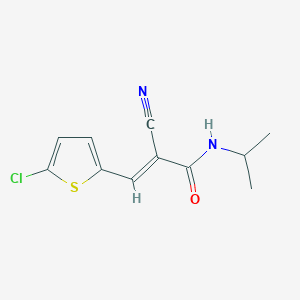
1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-cyclopentyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.168127949 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Pyrindines and Tetrahydroquinolines
Research highlights the utility of the compound in synthesizing pyrindines and tetrahydroquinolines, demonstrating a novel four-component one-pot process. This synthesis involves a coupling–isomerization–Stork–enamine alkylation–cyclocondensation sequence, indicating its versatility as a building block in the creation of complex molecules (Yehia, Polborn, & Müller, 2002).
Multicomponent 1,3-Dipolar Cycloaddition
Another study elaborates on the compound's involvement in multicomponent 1,3-dipolar cycloadditions for synthesizing the pyrrolidine unit of pyrrolizidines and indolizidines. This methodology showcases an efficient and simple approach to constructing complex systems, including spiro derivatives, highlighting the compound's role in generating biologically relevant structures (Nájera & Sansano, 2018).
Antitumor Activity in Peritoneal Mesothelioma
The compound has also been explored for its potential antitumor activity, particularly in models of diffuse malignant peritoneal mesothelioma (DMPM). Research focusing on derivatives of 1H-pyrrolo[2,3-b]pyridine, closely related to the compound , reveals significant tumor volume inhibition, indicating its therapeutic potential in cancer treatment (Carbone et al., 2013).
Regioselective Synthesis of Anti-Tumor Compounds
Further studies on regioselective synthesis involving the compound or its derivatives emphasize its application in producing compounds with potential anti-tumor properties. This research underscores the compound's utility in medicinal chemistry, particularly in the context of creating substances with significant biological activities (Girgis, 2009).
Catalytic and Enantioselective Cycloadditions
The compound's framework facilitates the exploration of catalytic and enantioselective cycloadditions, crucial for synthesizing complex molecules with multiple stereocenters in a single step. These studies illustrate the compound's role in advancing methodologies for constructing compounds with precise spatial arrangements, essential for drug discovery and development (Narayan et al., 2014).
Propriétés
IUPAC Name |
1-cyclopentyl-4-(2,3-dihydroindole-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-11-14(12-20(17)15-6-2-3-7-15)18(22)19-10-9-13-5-1-4-8-16(13)19/h1,4-5,8,14-15H,2-3,6-7,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGZDZWAOBSHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4570509.png)
![3-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4570512.png)
![N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4570523.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4570537.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B4570539.png)
![[2-bromo-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-chlorobenzenesulfonate](/img/structure/B4570550.png)
![2-bromo-N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4570555.png)
![9-butoxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4570557.png)
![5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4570565.png)

![2-benzylsulfanyl-6-(4-chlorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione](/img/structure/B4570584.png)
![3-{[4-(3,5-dimethoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B4570591.png)
![3-(5-BROMO-2-FURYL)-5-[(3,4-DICHLOROBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOLE](/img/structure/B4570594.png)
![2-methyl-3-[(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4570598.png)
